Potency Against TYK2-JH2 Pseudokinase Domain Versus JAK1-JH2
Tyk2-IN-11 demonstrates sub-nanomolar inhibitory potency against the TYK2 pseudokinase domain (JH2) with an IC50 value of 0.016 nM, while its potency against the JAK1 pseudokinase domain (JAK1-JH2) is approximately 19-fold lower at 0.31 nM . This intra-JH2 selectivity profile indicates preferential binding to the TYK2 JH2 domain relative to the JAK1 JH2 domain. In comparison, the clinically approved TYK2 JH2 inhibitor deucravacitinib (BMS-986165) exhibits a Ki of 0.02 nM for TYK2-JH2 binding, while zasocitinib (TAK-279) demonstrates a Ki of 0.0087 nM for the same domain [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50 / Ki) against TYK2-JH2 pseudokinase domain |
|---|---|
| Target Compound Data | IC50 = 0.016 nM (TYK2-JH2); IC50 = 0.31 nM (JAK1-JH2) |
| Comparator Or Baseline | Deucravacitinib: Ki = 0.02 nM (TYK2-JH2), Ki = 1 nM (JAK1-JH2); Zasocitinib: Ki = 0.0087 nM (TYK2-JH2), Ki >15,000 nM (JAK1-JH2); JH1-binding JAK inhibitors (tofacitinib, baricitinib): inhibit TYK2-JH1 with IC50 values typically >10-100 nM but lack JH2 selectivity |
| Quantified Difference | Tyk2-IN-11 exhibits 19-fold selectivity for TYK2-JH2 over JAK1-JH2 (0.016 vs 0.31 nM); deucravacitinib exhibits 50-fold selectivity (0.02 vs 1 nM); zasocitinib exhibits >1,700,000-fold selectivity (0.0087 vs >15,000 nM) |
| Conditions | Biochemical JH2 domain binding assay (in vitro, cell-free); Tyk2-IN-11 IC50 values from vendor technical datasheets; comparator Ki values from published homogeneous time-resolved fluorescence assays |
Why This Matters
The sub-nanomolar JH2 potency establishes Tyk2-IN-11 as a high-affinity TYK2 pseudokinase domain binder suitable for mechanistic studies of allosteric TYK2 regulation, though researchers should note that its JAK1-JH2 selectivity window (19-fold) is narrower than that of clinical-stage JH2 inhibitors deucravacitinib and zasocitinib.
- [1] Mehrotra S, Sano Y, Wilson E, et al. Zasocitinib (TAK-279) exhibits high levels of TYK2 inhibition and no inhibition of JAK 1/3 when compared with licensed TYK2 and JAK inhibitors. EULAR 2025 Congress; POS0015. View Source
